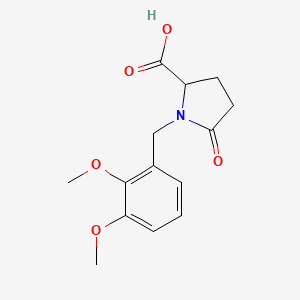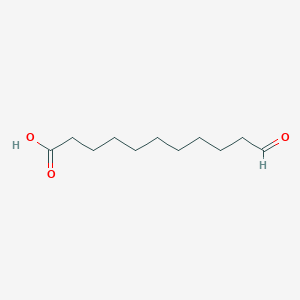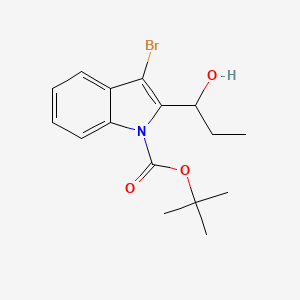
tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a tert-butyl ester group, a bromine atom, and a hydroxypropyl group attached to the indole core, making it a molecule of interest in various chemical and biological research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Bromination: Introduction of the bromine atom to the indole ring.
Hydroxypropylation: Addition of the hydroxypropyl group to the indole core.
Esterification: Formation of the tert-butyl ester group.
Each step requires specific reaction conditions, such as the use of brominating agents (e.g., N-bromosuccinimide), hydroxypropylating agents (e.g., 1-bromo-3-chloropropane), and esterification reagents (e.g., tert-butyl alcohol and acid catalysts).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of the hydroxy group to a carbonyl group.
Reduction: Reduction of the bromine atom to a hydrogen atom.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while substitution can introduce various functional groups like azides or nitriles.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- tert-Butyl 3-bromo-2-(1-hydroxyethyl)-1H-indole-1-carboxylate
- tert-Butyl 3-chloro-2-(1-hydroxypropyl)-1H-indole-1-carboxylate
- tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-acetate
Uniqueness
tert-Butyl 3-bromo-2-(1-hydroxypropyl)-1H-indole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C16H20BrNO3 |
|---|---|
Molekulargewicht |
354.24 g/mol |
IUPAC-Name |
tert-butyl 3-bromo-2-(1-hydroxypropyl)indole-1-carboxylate |
InChI |
InChI=1S/C16H20BrNO3/c1-5-12(19)14-13(17)10-8-6-7-9-11(10)18(14)15(20)21-16(2,3)4/h6-9,12,19H,5H2,1-4H3 |
InChI-Schlüssel |
USHGIOFSYBGCJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)Br)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


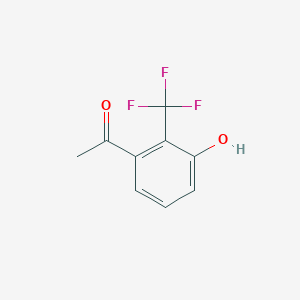
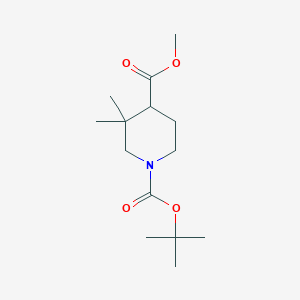
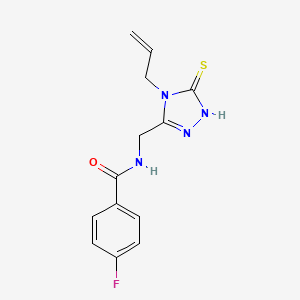
![tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate](/img/structure/B13006318.png)
![3-(2-(4-Chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13006319.png)
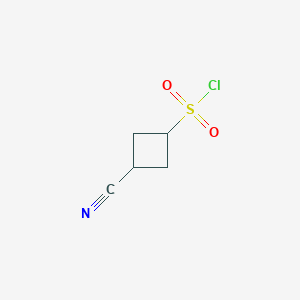
![Methyl2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetate](/img/structure/B13006342.png)
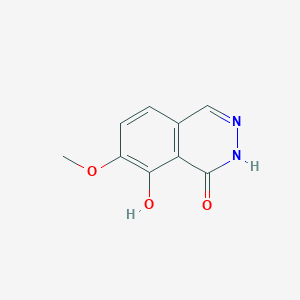
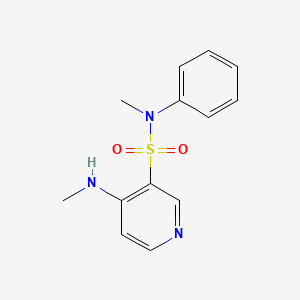
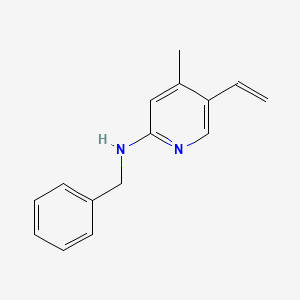
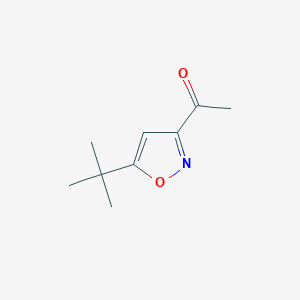
![4-Chloro-2-methylfuro[2,3-d]pyrimidine](/img/structure/B13006386.png)
